2-(N-Phenylaminomethyl)phenylboronic acid

Overview

Description

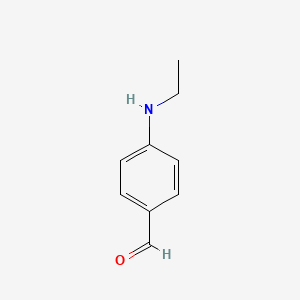

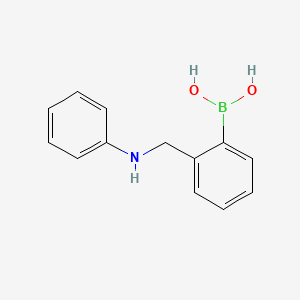

2-(N-Phenylaminomethyl)phenylboronic acid (CAS# 327096-48-0) is a useful research chemical . It has a molecular formula of C13H14BNO2 and a molecular weight of 227.07 g/mol.

Molecular Structure Analysis

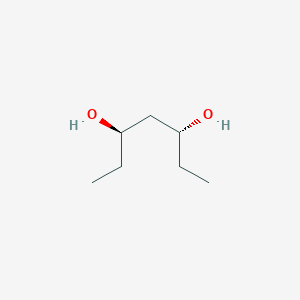

The molecular structure of 2-(N-Phenylaminomethyl)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and an aminomethyl group . The boronic acid group is capable of forming reversible covalent bonds with diols, which is a key characteristic of boronic acids .Chemical Reactions Analysis

Boronic acids, including 2-(N-Phenylaminomethyl)phenylboronic acid, are known for their unique reactivity with diol-containing molecules . This property allows them to form cyclic boronic esters, which are valuable building blocks in organic synthesis .Scientific Research Applications

Diabetes Treatment and Glucose Sensing

Phenylboronic acid-functionalized materials have been utilized to create glucose-sensitive polymers. These polymers can enable self-regulated insulin release, which is a significant advancement in diabetes treatment. Additionally, they serve as diagnostic agents for monitoring glucose levels .

Wound Healing

These compounds have shown promise in wound healing applications. Their unique properties may help in creating treatments that promote faster and more effective healing processes .

Tumor Targeting

Phenylboronic acid derivatives are being explored for their potential in tumor targeting. This could lead to more precise and effective cancer treatments .

4. Reactive Oxygen Species (ROS)-Responsive Drug Delivery Structural modification of hyaluronic acid with phenylboronic acid derivatives has led to the development of ROS-responsive drug delivery systems. These systems can encapsulate drugs like curcumin to form nanoparticles for targeted therapy .

Binding Affinity and Capacity

Phenylboronic acid-functionalized materials have demonstrated high binding affinity and capacity for biological molecules such as adenosine and catechol, which could be beneficial in various diagnostic applications .

Noninvasive Cytology

The determination of sialic acid on cell surfaces can be enhanced using phenylboronic acid-based reagents. This application is particularly useful in noninvasive cytology, aiding in the analysis of cell surface components .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.

Mode of Action

Boronic acids are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to a metal catalyst, such as palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Result of Action

Given its potential role in sm cross-coupling reactions , it may facilitate the formation of new carbon-carbon bonds, which could have various effects depending on the specific context.

Future Directions

Boronic acids, including 2-(N-Phenylaminomethyl)phenylboronic acid, are increasingly being used in diverse areas of research. Their unique reactivity with diols has led to their use in various sensing applications, as well as in the development of therapeutics . Furthermore, boronic acids have been used in the synthesis of functionalized magnetic nanoparticles for sensitive soil enzyme assays , indicating potential future directions in environmental science and biotechnology.

properties

IUPAC Name |

[2-(anilinomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO2/c16-14(17)13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYAVJBKHOWFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477902 | |

| Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Phenylaminomethyl)phenylboronic acid | |

CAS RN |

327096-48-0 | |

| Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)